molecular formula C6H7FN2O B13557770 O-[(3-Fluoro-4-pyridyl)methyl]hydroxylamine

O-[(3-Fluoro-4-pyridyl)methyl]hydroxylamine

Cat. No.: B13557770
M. Wt: 142.13 g/mol
InChI Key: PDIYWJMAIIZHTQ-UHFFFAOYSA-N
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Description

O-[(3-fluoropyridin-4-yl)methyl]hydroxylamine is a chemical compound that features a fluorinated pyridine ring attached to a hydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[(3-fluoropyridin-4-yl)methyl]hydroxylamine typically involves the reaction of 3-fluoropyridine with hydroxylamine. One common method involves the nucleophilic substitution of a halogenated pyridine derivative with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production of O-[(3-fluoropyridin-4-yl)methyl]hydroxylamine may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

O-[(3-fluoropyridin-4-yl)methyl]hydroxylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-[(3-fluoropyridin-4-yl)methyl]hydroxylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of O-[(3-fluoropyridin-4-yl)methyl]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The fluorine atom on the pyridine ring can also influence the compound’s reactivity and binding affinity through electronic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-[(3-fluoropyridin-4-yl)methyl]hydroxylamine is unique due to the presence of both a fluorinated pyridine ring and a hydroxylamine group. This combination imparts distinct chemical properties, such as enhanced reactivity and potential for forming covalent bonds with biological molecules, making it valuable for various applications .

Properties

Molecular Formula

C6H7FN2O

Molecular Weight

142.13 g/mol

IUPAC Name

O-[(3-fluoropyridin-4-yl)methyl]hydroxylamine

InChI

InChI=1S/C6H7FN2O/c7-6-3-9-2-1-5(6)4-10-8/h1-3H,4,8H2

InChI Key

PDIYWJMAIIZHTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1CON)F

Origin of Product

United States

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